4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride, also known by its CAS number 42036-65-7, is a chemical compound characterized by its white crystalline powder form. It has a molecular formula of and a molecular weight of approximately 191.7 g/mol. This compound is notable for its high solubility in water and moderate solubility in organic solvents such as chloroform and methanol . It is primarily recognized as an impurity associated with the analgesic medication Tramadol, specifically identified as Tramadol Impurity E .
The biological activity of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride is primarily linked to its association with Tramadol, an opioid analgesic. While the compound itself may not exhibit direct pharmacological effects, its presence as an impurity suggests potential implications in the metabolism and efficacy of Tramadol. Studies indicate that impurities can affect the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients, potentially altering therapeutic outcomes .
The synthesis of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride typically involves the following steps:
4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride serves primarily as an intermediate in pharmaceutical synthesis, particularly in the production of Tramadol and its derivatives. Its role as an impurity necessitates monitoring during drug formulation to ensure quality control and regulatory compliance . Additionally, it may be utilized in research settings to study its effects on drug metabolism.
Several compounds share structural similarities with 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-(Dimethylamino)cyclohexanone | 40594-34-1 | 0.72 |
N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide | 39711-79-0 | 0.64 |
4-Aminocyclohexanone hydrochloride | 675112-40-0 | 0.61 |
1-(Dimethylamino)-2-methylpentan-3-one | 51690-03-0 | 0.90 |
3-Methylpiperidin-4-one hydrochloride | 4629-80-5 | 0.81 |
These compounds exhibit varying degrees of similarity based on their structural features, particularly concerning their functional groups and ring systems. The uniqueness of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride lies in its specific combination of a cyclohexanone structure with a dimethylaminomethyl substitution, distinguishing it from other related compounds .
The formation of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride involves the creation of a chiral center at the C-4 position of the cyclohexane ring, generating stereochemical complexity that requires careful mechanistic analysis [6] [13]. The Mannich reaction proceeds through an iminium ion intermediate formed from the condensation of formaldehyde and dimethylamine, which subsequently undergoes nucleophilic attack by the enolate form of cyclohexanone [8] [9].
The stereochemical outcome of this transformation results in the formation of a racemic mixture, as confirmed by polarimetry and chiral high-performance liquid chromatography analysis [6]. The absence of chiral induction reflects the symmetrical nature of the reaction environment and the lack of chiral auxiliary or asymmetric catalyst systems [6] [14]. Computational studies utilizing density functional theory reveal that the transition states leading to both enantiomers possess equivalent energies, consistent with the observed racemic product distribution [15].
Parameter | Value | Analysis Method | Reference |
---|---|---|---|
Chiral Centers | 1 (C-4 position) | NMR Spectroscopy | [6] [13] |
Stereoisomers | 2 (R and S) | Chiral HPLC | [6] |
Optical Activity | (+/-) Racemic | Polarimetry | [6] |
Racemic Ratio | 1:1 | Chiral HPLC | [6] |
Conformational Preference | Chair conformation | Computational modeling | [3] [4] |
Diastereomeric Ratio | Not applicable | NMR Analysis | [6] |
Enantiomeric Excess (%) | 0 (racemic) | Chiral HPLC | [6] |
The mechanistic pathway involves initial formation of an iminium cation through condensation of formaldehyde with dimethylamine under acidic conditions [9] [16]. The cyclohexanone substrate undergoes keto-enol tautomerization to generate the nucleophilic enolate species, which attacks the electrophilic iminium carbon [8] [9]. The stereochemistry-determining step occurs during this nucleophilic addition, where the prochiral faces of the cyclohexanone enolate are equivalent, leading to equal probability of attack from either face [14].
Theoretical investigations using the B3LYP functional with 6-31++G(d,p) basis set reveal activation barriers for syn- and anti-enamine proton transfer of 10.2 and 17.9 kilocalories per mole, respectively [15]. These computational findings support the experimental observation of racemic product formation, as the energy difference between competing transition states is insufficient to provide significant stereoselectivity [15].
The conformational analysis of the cyclohexane ring system demonstrates a strong preference for the chair conformation, with the newly formed dimethylaminomethyl substituent adopting an equatorial position to minimize 1,3-diaxial interactions [4] [17]. This conformational preference significantly influences the compound's chemical reactivity and physical properties [4] [18].
Advanced microwave-assisted synthesis conditions have shown potential for enhanced stereoselectivity, with diastereomeric ratios ranging from 3:1 to 5:1 under optimized conditions [11] [19]. These improvements result from controlled reaction kinetics and modified transition state energies under microwave irradiation [11].
Parameter | Standard Conditions | Optimized Conditions | Microwave Conditions | Reference |
---|---|---|---|---|
Temperature (°C) | 80-85 | 90-95 | 135 | [7] [3] |
Solvent System | Ethanol/Water | Ethanol | tert-Butanol | [7] |
Catalyst Loading (%) | 5-10 | 2-5 | 10-15 | [2-5] |
Reaction Time (hours) | 4-6 | 2-4 | 0.5-1 | [7] [11] |
Pressure (atm) | 1 | 1 | 1 | [7] [11] |
Stereoselectivity (dr) | 1:1 | 1:1 | 3:1 to 5:1 | [11] [19] |
The comparative stability analysis between ketal and ketone intermediates in the synthetic pathway of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride reveals significant differences in hydrolytic stability and synthetic utility [20] [21]. Ketals function as essential protecting groups for carbonyl compounds, demonstrating remarkable stability under basic conditions while remaining susceptible to acid-catalyzed hydrolysis [20] [21].
The mechanism of acid-catalyzed ketal hydrolysis proceeds through formation of a resonance-stabilized carboxonium ion intermediate, with the stability of this intermediate determining the overall hydrolysis rate [20]. Electron-donating substituents generally stabilize the carboxonium ion, thereby accelerating hydrolysis, while electron-withdrawing groups provide stabilization through destabilization of the intermediate [20].
Kinetic studies reveal dramatic variations in hydrolysis rates depending on the ketal structure and reaction conditions [20] [22]. The hydrolysis half-life of acetone-based ketals ranges from 24 minutes to several hundred hours, depending on substituent effects and pH conditions [20]. For cyclohexanone-derived ketals, the hydrolysis kinetics demonstrate significant dependence on ring conformation and substituent positioning [20] [22].
Intermediate Type | Hydrolysis Half-life (pH 5) | Stability Factor | Formation Yield (%) | Deprotection Conditions | Reference |
---|---|---|---|---|---|
Ketone (free) | Immediate | 1.0 | N/A | N/A | [20] [21] |
Ethylene glycol ketal | 32-70 hours | 1000-2000x | 85-95 | Aqueous acid, pH 2-3 | [20] |
Dimethyl ketal | 8-24 hours | 200-700x | 75-85 | Aqueous acid, pH 1-2 | [20] |
Cyclic ketal (5-membered) | 3-4 hours | 100-150x | 80-90 | Mild acid, pH 3-4 | [20] |
Cyclic ketal (6-membered) | 70-425 hours | 2000-12000x | 90-98 | Strong acid, pH 0-1 | [20] |
The thermodynamic analysis of ketalization reactions involving cyclohexanone with ethylene glycol demonstrates reaction enthalpy and entropy values of -18.64 kilojoules per mole and -42.46 joules per mole-Kelvin, respectively [22]. These thermodynamic parameters indicate that ketal formation is enthalpically favored but entropically disfavored, resulting in temperature-dependent equilibrium positions [22].
Pseudohomogeneous kinetic modeling of the ketalization reaction reveals excellent agreement between experimental data and calculated values, with average relative deviations of less than 5 percent [22]. The temperature dependency of rate constants follows Arrhenius behavior, enabling predictive modeling of reaction kinetics under various conditions [22].
The comparative stability of different ketal protecting groups demonstrates significant structural dependence [20]. Six-membered cyclic ketals exhibit exceptional stability with half-lives exceeding 400 hours at pH 5, while five-membered cyclic ketals show moderate stability with half-lives of 3-4 hours [20]. This remarkable difference results from conformational strain and ring geometry effects on the carboxonium ion intermediate [20].
pH-dependent hydrolysis studies reveal dramatic rate changes with small pH variations [20]. For example, decreasing pH from 6.5 to 5.0 increases hydrolysis rates by approximately nine-fold, while further reduction to pH 4.5 results in additional three-fold rate enhancement [20]. This pH sensitivity provides excellent control over deprotection timing in multistep synthetic sequences [20].
The substituent effects on ketal stability demonstrate clear electronic influences [20]. Methoxy-substituted aromatic ketals show enhanced hydrolysis rates compared to unsubstituted analogs, with the number and position of methoxy groups significantly affecting stability [20]. Para- and ortho-positioned methoxy groups accelerate hydrolysis through resonance stabilization of the carboxonium ion, while meta-positioned groups behave as inductively electron-withdrawing moieties [20].